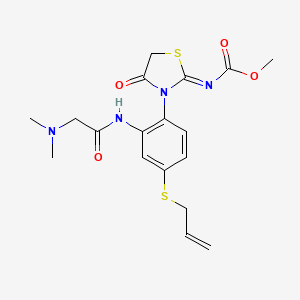![molecular formula C15H24OSe B14492302 [(1-Methoxyoctan-2-YL)selanyl]benzene CAS No. 63603-32-7](/img/structure/B14492302.png)
[(1-Methoxyoctan-2-YL)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methoxyoctan-2-YL)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a methoxyoctane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyoctan-2-YL)selanyl]benzene typically involves the reaction of a benzene derivative with a selanyl-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a selanyl anion generated from a suitable precursor. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the formation of the selanyl anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methoxyoctan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selanyl group can yield selenoxides, while substitution reactions on the benzene ring can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[(1-Methoxyoctan-2-YL)selanyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate oxidative stress pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [(1-Methoxyoctan-2-YL)selanyl]benzene involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The selanyl group can mimic the activity of natural antioxidants like glutathione peroxidase, thereby reducing reactive oxygen species and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The selenium analog of cysteine, incorporated into proteins as an antioxidant.
Selenomethionine: A selenium analog of methionine, used in studies of selenium metabolism.
Uniqueness
[(1-Methoxyoctan-2-YL)selanyl]benzene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other organoselenium compounds. Its methoxyoctane chain provides additional hydrophobic interactions, potentially enhancing its efficacy in certain applications.
Propiedades
Número CAS |
63603-32-7 |
|---|---|
Fórmula molecular |
C15H24OSe |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
1-methoxyoctan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-12-15(13-16-2)17-14-10-8-6-9-11-14/h6,8-11,15H,3-5,7,12-13H2,1-2H3 |
Clave InChI |
WPGRCXACOJJRHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


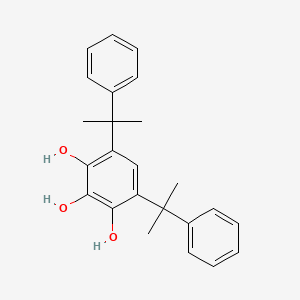
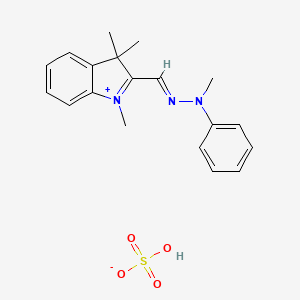
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
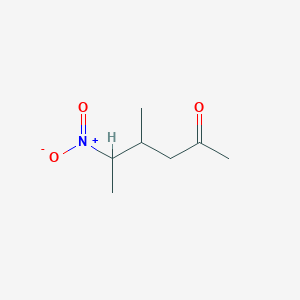

![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
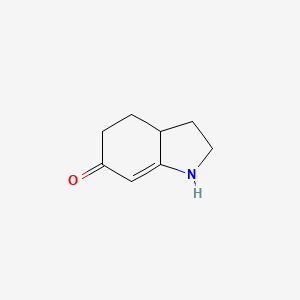
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)

![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

